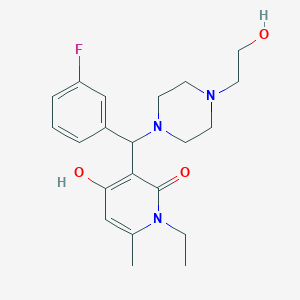
1-ethyl-3-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-ethyl-3-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H28FN3O3 and its molecular weight is 389.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Ethyl-3-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one, identified by its CAS number 897734-68-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structural characteristics, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C21H28FN3O3, with a molecular weight of 389.5 g/mol. The structure includes a pyridinone core, a piperazine moiety, and a fluorophenyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 897734-68-8 |
| Molecular Formula | C21H28FN3O3 |
| Molecular Weight | 389.5 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in metabolic pathways. Specifically, it has been studied for its inhibition of certain enzymes that play critical roles in cancer metabolism.
- Inhibition of Stearoyl-CoA Desaturase (SCD) : Research indicates that compounds similar to this structure can inhibit SCD, an enzyme crucial for fatty acid metabolism. Inhibition of SCD can lead to selective toxicity in cancer cells due to their reliance on unsaturated fatty acids for proliferation .
- Cytochrome P450 Interaction : The compound may undergo metabolic activation via cytochrome P450 enzymes, which can convert it into more active forms that exert inhibitory effects on target enzymes like SCD .
Pharmacological Studies
Several studies have evaluated the pharmacological properties of related compounds:
- IC50 Values : In one study, related pyridinone compounds exhibited IC50 values in the low micromolar range against specific targets, indicating significant inhibitory potential .
- Cell Viability Assays : Compounds with similar structures were tested in cell viability assays, showing selective cytotoxicity towards cancer cell lines while sparing normal cells .
Case Study 1: Cancer Cell Line Inhibition
A study assessed the effects of similar compounds on various cancer cell lines. The results demonstrated that these compounds could reduce cell viability significantly at concentrations correlating with their IC50 values. This suggests a potential application in targeted cancer therapy.
Case Study 2: Metabolic Profiling
Another investigation focused on the metabolic profiling of compounds related to this structure. It was found that the presence of the piperazine ring and fluorophenyl group enhanced the binding affinity to metabolic enzymes, leading to improved efficacy in inhibiting tumor growth compared to non-fluorinated analogs .
Properties
IUPAC Name |
1-ethyl-3-[(3-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O3/c1-3-25-15(2)13-18(27)19(21(25)28)20(16-5-4-6-17(22)14-16)24-9-7-23(8-10-24)11-12-26/h4-6,13-14,20,26-27H,3,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEOEUQZDXPTKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)F)N3CCN(CC3)CCO)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













